7-Bromo-3-methylbenzo[d]isothiazole
Description
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
7-bromo-3-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3 |
InChI Key |
WUOOMVPBFGYIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=C1C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methylbenzo[d]isothiazole typically involves the bromination of 3-methylbenzo[d]isothiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 7-Bromo-3-methylbenzo[d]isothiazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: 7-Bromo-3-methylbenzo[d]isothiazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
7-Bromo-3-methylbenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
7-Bromo-2-methylbenzo[d]thiazole (CAS 110704-32-0)
- Structural Difference : The thiazole ring (sulfur and nitrogen separated by one carbon) replaces the isothiazole core.
- Impact : Reduced electron-withdrawing effects compared to isothiazole, altering reactivity in metal-catalyzed reactions. The methyl group at position 2 instead of 3 may reduce steric hindrance during substitution reactions.
- Purity : Available at 95% purity under standard synthesis conditions .
7-Bromo-3-chlorobenzo[d]isoxazole (CAS 1260677-07-3)
- Structural Difference : Isoxazole ring (oxygen and nitrogen adjacent) replaces isothiazole.
- Impact: The oxygen atom increases electronegativity, reducing stability in acidic conditions compared to sulfur-containing analogs.
Substituent Position and Reactivity
Regioselective Bromination Challenges
- Synthesis of 7-Bromo Derivatives: Attempts to brominate indazole analogs at position 7 using organolithium reagents (e.g., BuLi, LDA) led to side reactions like over-bromination and cyano group hydrolysis, emphasizing the need for optimized conditions (e.g., controlled temperatures, alternative brominating agents) .
Isothiazole Palladium Complexes
- Catalytic Performance: Isothiazole-Pd complexes exhibit superior activity in Suzuki-Miyaura couplings compared to thiazole or isoxazole analogs, particularly at 20–35°C. The methyl group at position 3 in 7-bromo-3-methylbenzo[d]isothiazole may enhance ligand stability and electron donation to Pd, improving catalytic turnover .
Physical and Spectral Properties
*Predicted data based on analogs.
Key Research Findings
Synthetic Optimization : Bromination at position 7 requires careful temperature control (−10°C to 0°C) to minimize side reactions, as seen in indazole bromination studies .
Catalytic Superiority: Isothiazole-Pd complexes outperform thiazole and isoxazole analogs in cross-couplings, with turnover numbers (TON) exceeding 10⁴ under mild conditions .
Steric vs. Electronic Effects : Methyl groups improve ligand stability, while chlorine or bromine at position 3 enhance electrophilicity but may hinder substrate binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
